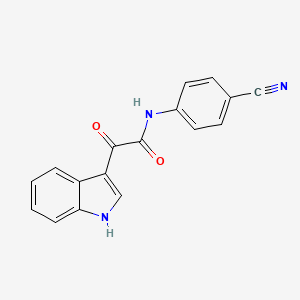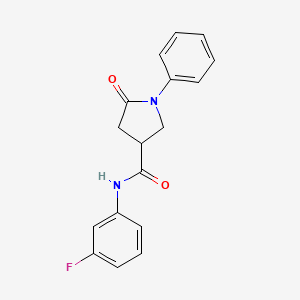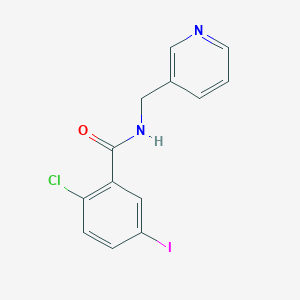
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is also known as Indoxacarb and is classified as an oxadiazine insecticide. The compound has a unique structure that makes it highly effective in controlling pests and insects.
作用機序
The mechanism of action of N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the inhibition of sodium channels in the nervous system of insects. This leads to paralysis and death of the insect. The compound has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. This mechanism of action makes the compound highly effective in controlling pests and insects.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the growth of cancer cells and has been investigated for its potential use in cancer treatment. In addition, the compound has been shown to have a neuroprotective effect and has been investigated for its potential use in treating Alzheimer's disease.
実験室実験の利点と制限
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. The compound is highly effective in controlling pests and insects, making it a valuable tool for researchers studying insect behavior and physiology. In addition, the compound has been investigated for its potential use in treating various diseases, making it a valuable tool for researchers studying the mechanisms of these diseases.
However, there are also limitations to the use of N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in lab experiments. The compound has been shown to have toxic effects on mammals, making it difficult to use in studies involving animal models. In addition, the compound has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research involving N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide. One direction is to investigate the potential use of the compound in treating various diseases, including cancer and Alzheimer's disease. Another direction is to study the mechanisms of action of the compound in greater detail, with the aim of developing more effective insecticides and neuroprotective agents. Finally, future research could focus on developing new synthesis methods for the compound, with the aim of improving its effectiveness and reducing its toxicity.
合成法
The synthesis of N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the reaction of 1H-indole-3-carboxaldehyde with 4-cyanobenzaldehyde in the presence of ammonium acetate and acetic anhydride. The reaction mixture is heated to a temperature of 120-130°C for several hours until the desired product is obtained. The compound is then purified using column chromatography.
科学的研究の応用
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential use in drug development. The compound has been shown to have insecticidal properties and has been used to control a wide range of pests and insects. In addition, the compound has been investigated for its potential use in treating various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
N-(4-cyanophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-9-11-5-7-12(8-6-11)20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNRGVVWLBZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![methyl 2-{[2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149676.png)
![1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide](/img/structure/B5149679.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5149689.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)

![2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(2-fluorobenzyl)benzamide](/img/structure/B5149754.png)